(2-i-Butyloxynaphthalen-1-yl)Zinc bromide
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Overview
Description
(2-iso-butyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-iso-butyloxynaphthalene with zinc bromide in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as filtration, crystallization, or distillation .
Chemical Reactions Analysis
Types of Reactions
(2-iso-butyloxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases like potassium carbonate. The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving (2-iso-butyloxynaphthalen-1-yl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
(2-iso-butyloxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2-iso-butyloxynaphthalen-1-yl)zinc bromide involves the transfer of the organic moiety from the zinc center to a target molecule. This process is facilitated by the presence of a catalyst, which helps to activate the zinc compound and promote the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2-iso-butyloxynaphthalen-1-yl)zinc chloride
- (2-iso-butyloxynaphthalen-1-yl)zinc iodide
- (2-iso-butyloxynaphthalen-1-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-iso-butyloxynaphthalen-1-yl)zinc bromide offers unique reactivity and selectivity in certain reactions. Its bromide moiety provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C14H15BrOZn |
---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);2-(2-methylpropoxy)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GQMNMEPQHUWFCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
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